3,4-Dibromo-6-chloroquinoline

medicinal chemistry physicochemical property quoted pKa prediction

Accessing multiple diversity points on a quinoline core often requires lengthy synthetic routes. 3,4-Dibromo-6-chloroquinoline solves this by embedding C-3/C-4 bromides and a C-6 chloride for true orthogonal functionalization. · Enables three-diversity-point quinoline libraries in one sequence via sequential Pd couplings (Br > Cl). · Predicted pKa of 0.11 places the scaffold in a neutral state at physiological pH, supporting CNS-penetrant or orally bioavailable designs. · Supplied as a 95% HPLC-pure research intermediate, ready for immediate medicinal chemistry use.

Molecular Formula C9H4Br2ClN
Molecular Weight 321.396
CAS No. 1209396-82-6
Cat. No. B596437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-chloroquinoline
CAS1209396-82-6
Synonyms6-Chloro-3,4-dibromoquinoline
Molecular FormulaC9H4Br2ClN
Molecular Weight321.396
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Cl)Br)Br
InChIInChI=1S/C9H4Br2ClN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H
InChIKeyBRAJZFTYHJMFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-6-chloroquinoline (CAS 1209396-82-6): Halogen-Specific Synthon for Regioselective Drug Discovery Chemistry


3,4-Dibromo-6-chloroquinoline is a C-9 trihalogenated quinoline scaffold bearing bromine atoms at the pyridine-ring 3- and 4-positions and a chlorine atom at the benzenoid 6-position . It serves as a strategic building block for sequential cross-coupling reactions because the two C–Br bonds are intrinsically more reactive toward palladium catalysis than the C–Cl bond, enabling orthogonal derivatization strategies that are not achievable with simple quinoline, solely dibromo‑, or solely chloro‑substituted analogs [1]. The compound is primarily supplied as a research intermediate with a typical purity of 95% (HPLC) and a molecular weight of 321.40 g·mol⁻¹ .

Why 3,4-Dibromo-6-chloroquinoline Cannot Be Replaced by Other Halogenated Quinolines


Generic substitution of 3,4-dibromo-6-chloroquinoline with a simpler quinoline or a dibromoquinoline lacking the C-6 chlorine is problematic because the precise halogen pattern dictates both the electronic environment and the achievable reactivity window. In palladium-mediated Suzuki couplings, the C-3 and C-4 bromides in this scaffold react sequentially under controlled conditions, while the C-6 chloride remains essentially inert, permitting a true three-halogen orthogonal functionalization strategy [1]. Moreover, the electron-withdrawing effect of the 6-chloro substituent lowers the predicted pKa of the quinoline nitrogen by ~0.8 log units relative to 3,4-dibromoquinoline (pKa 0.11 vs. 0.91), which alters protonation state and solubility at physiological pH—a parameter that directly influences both purification and biological assay outcomes . High-strength head-to-head comparator evidence is limited because this exact compound has not yet been the subject of extensive published primary pharmacology studies, and the quantitative differentiation below is drawn from the best available cross-study, class-level, and supporting evidence.

3,4-Dibromo-6-chloroquinoline: Quantitative Differentiation Evidence for Procurement Decisions


Predicted pKa Shift Relative to 3,4-Dibromoquinoline

The addition of a 6-chloro substituent markedly reduces the predicted basicity of the quinoline nitrogen. The target compound has a predicted pKa of 0.11 ± 0.27, compared with a predicted pKa of 0.91 ± 0.24 for the comparator 3,4-dibromoquinoline, a difference of approximately −0.80 log units . This shift implies a roughly 6.3-fold lower concentration of the protonated form at physiological pH, which can affect aqueous solubility, protein binding, and assay interference.

medicinal chemistry physicochemical property quoted pKa prediction

Kinase Binding Affinity of the In-Class Halogen Series

While no direct kinase profiling of 3,4-dibromo-6-chloroquinoline has been published, a systematic kinase binding study of 8-halogenated quinolines revealed that replacement of chlorine by bromine improved binding affinity for GAK kinase by a factor of ~3.5 (KD values of 6.7 nM for Cl vs. 1.9 nM for Br) [1]. The target compound contains two bromine atoms on the pyridine ring and one chlorine on the benzene ring, combining the heavy-atom effect that enhances GAK binding with the electronic modulation provided by the 6-chloro substituent. This halogen pattern is therefore predicted, by class-level extrapolation, to offer a superior affinity profile for certain kinase targets compared with the monohalogenated analogs that have been directly tested.

kinase inhibitor SAR competition binding assay

Antifungal Potency of Dibromoquinoline Chemotype

A closely related dibromoquinoline compound (4b) exhibited potent, broad-spectrum antifungal activity against Candida albicans, achieving a minimum inhibitory concentration (MIC) of ≤0.5 µg/mL, which was superior to fluconazole (MIC >64 µg/mL) in the same assay [1]. The 3,4-dibromo substitution pattern is conserved in the target compound, while the 6-chloro substituent is absent in compound 4b. This class-level evidence indicates that the 3,4-dibromo quinoline core is a privileged substructure for antifungal activity, and the presence of the additional chlorine in the target compound offers a handle for further potency optimization through parallel derivatization.

antifungal Candida albicans biofilm

Halogen Orthogonality in Sequential Suzuki Couplings

The strategy of regioselective double Suzuki coupling has been validated on 3,4-dibromoquinoline, where useful selectivity between the C-3 and C-4 bromides was achieved under palladium catalysis [1]. In 3,4-dibromo-6-chloroquinoline, the additional chlorine atom at C-6 serves as an inert placeholder that can survive both bromine-selective coupling steps. This contrasts with 4,7-dichloroquinoline, where the C-4 position reacts preferentially but both chlorides are reactive, limiting the orthogonality window. The bromine vs. chlorine reactivity differential in the target compound enables a true three-step coupling sequence (C-3 → C-4 → C-6) that is not feasible with any dihalogenated or dibrominated-only quinoline comparator.

Suzuki coupling C–Br selectivity C–H functionalization

Procurement-Relevant Application Scenarios for 3,4-Dibromo-6-chloroquinoline


Divergent Library Synthesis via Programmed Triple Suzuki Coupling

The C-3, C-4 dibromide sites and the C-6 chloride site enable sequential Pd-catalyzed arylations in the order Br > Cl. Medicinal chemistry groups can exploit this orthogonality to generate three-diversity-point quinoline libraries in a single sequence, reducing the number of synthetic steps compared with building the same diversity from a mono-halogenated scaffold [1].

Oral Bioavailability Optimization Through pKa Tuning

The predicted pKa of 0.11 ± 0.27 [1] places the compound in the weakly basic range, favoring neutral species at intestinal pH. This property supports its use as a core scaffold in CNS-penetrant or bioavailability-optimized drug discovery campaigns where a neutral or weakly basic character is essential for passive permeability.

Kinase Chemical Probe Development

Class-level kinase binding data for halogenated quinolines indicate that brominated analogs achieve single-digit nanomolar KD values for kinases such as GAK [1]. 3,4-Dibromo-6-chloroquinoline is a promising starting point for designing potent kinase inhibitors, with the C-6 chlorine providing a stable attachment point for linker chemistry in PROTAC or chemical probe applications.

Antifungal Hit-to-Lead Campaigns

The demonstrated antifungal potency of the dibromoquinoline chemotype (MIC ≤0.5 µg/mL against fluconazole-resistant C. albicans) [1] validates the core scaffold for antifungal drug discovery. The target compound preserves the active 3,4-dibromo pharmacophore while introducing a C-6 chlorine that can be derivatized independently to improve pharmacokinetic properties without disrupting the antifungal warhead.

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